1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone
Overview
Description
The compound is a derivative of acetophenone, which is a simple aromatic ketone. Acetophenones are often used as building blocks in organic chemistry .
Physical And Chemical Properties Analysis
Based on its structure, this compound would likely be a solid at room temperature, with a melting point and boiling point typical of similar aromatic ketones . It would likely be soluble in organic solvents, but relatively insoluble in water.Scientific Research Applications
Heterocyclization and Enamino Ketone Reactions
- Moskvina, Shilin, and Khilya (2015) developed a sequence for preparing 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one. They demonstrated that using 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction with N,N-dimethylformamide dimethyl acetal leads to heterocyclization, producing an isoflavone. The study explored reactions of the enamino ketone with N,O- and N,N-binucleophiles to obtain various heterocyclic compounds in good yields (Moskvina, Shilin, & Khilya, 2015).
Synthesis of Phenyl Ethanone Derivatives
- Zhou Jin-xia (2010) conducted a study on synthesizing (2-hydroxy-4-(3-methyl-2-butenyloxy)phenyl)ethanone using (2,4-dihydroxyphenyl)ethanone and prenyl bromide as raw materials. The reaction conditions were optimized for maximum yield (Zhou Jin-xia, 2010).
Photochemical Study of a Lignin Model Dimer
- Castellan et al. (1990) examined the photochemistry of 1,2-di(3′,4′-dimethoxyphenyl)ethanone (deoxyveratroin), an O-methylated α-carbonyl β-1 lignin model dimer. They investigated its photochemical reactivity in liquid and solid states, revealing various photoproducts and proposing mechanisms based on Norrish type 1 cleavage and photoreduction of the carbonyl group (Castellan et al., 1990).
Dipole Moments and Fluorescence Quantum Yield Studies
- Asiri, Sobahi, Osman, and Khan (2017) synthesized (2 E )-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP) and studied its electronic absorption and emission spectra in different solvents. The study provides insights into solvatochromic properties, including fluorescence quantum yield and photochemical quantum yield (Asiri, Sobahi, Osman, & Khan, 2017).
Antifungal Agent and Other Constituents Study
- Zhao, Shen, He, Mu, and Hao (2007) isolated several constituents from Cynanchum otophyllum, including 1-(2,4-dihydroxyphenyl)ethanone. They explored the antifungal activities of these compounds (Zhao, Shen, He, Mu, & Hao, 2007).
Fluorescent Probe Development
- Fang, Jiang, Sun, and Li (2019) used 1-(2-Hydroxyphenyl)ethanone as a starting material for developing a BODIPY-based fluorescent on-off probe with high selectivity for H2S based on thiolysis of dinitrophenyl ether. This probe was tested for potential applications in biological systems (Fang, Jiang, Sun, & Li, 2019).
properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-20-12-5-3-10(16(9-12)21-2)7-14(18)13-6-4-11(17)8-15(13)19/h3-6,8-9,17,19H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIQFUNTNXYFGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390756 | |
Record name | 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone | |
CAS RN |
1855-30-7 | |
Record name | 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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